Allylfluorescein

Laser Dye Amplified Spontaneous Emission Photophysics

Allylfluorescein (CAS 82391-10-4) is an allyl-substituted xanthene fluorophore belonging to the fluorescein derivative class, characterized by a 7-allyl modification that introduces a polymerizable alkene group and distinct reactivity for Pd-mediated deallylation chemistries. This structural feature fundamentally differentiates it from the parent fluorescein and other common analogs, enabling its use as a carbon monoxide (CO) probe, a laser dye, and a building block for functional polymeric materials.

Molecular Formula C23H16O5
Molecular Weight 372.4 g/mol
CAS No. 82391-10-4
Cat. No. B1220578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylfluorescein
CAS82391-10-4
Synonyms2-(5-bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)aniline
5-Br-PSAA
Molecular FormulaC23H16O5
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC=CCC1=C2C(=CC=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
InChIInChI=1S/C23H16O5/c1-2-4-13-5-3-6-18-21(13)22(26)28-23(18)16-9-7-14(24)11-19(16)27-20-12-15(25)8-10-17(20)23/h2-3,5-12,24-25H,1,4H2
InChIKeyOBFQUSYTAIJWAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allylfluorescein (CAS 82391-10-4): Specialized Xanthene Derivative for Targeted Fluorescent Applications


Allylfluorescein (CAS 82391-10-4) is an allyl-substituted xanthene fluorophore belonging to the fluorescein derivative class, characterized by a 7-allyl modification that introduces a polymerizable alkene group and distinct reactivity for Pd-mediated deallylation chemistries [1]. This structural feature fundamentally differentiates it from the parent fluorescein and other common analogs, enabling its use as a carbon monoxide (CO) probe, a laser dye, and a building block for functional polymeric materials [2].

Why Allylfluorescein Cannot Be Simply Replaced by Other Fluorescein Analogs in Critical Assays


The allyl moiety is not a passive structural variant but a functional switch that governs two critical performance dimensions. First, the allyl ether linkage serves as a specific reaction site for Pd(0)-mediated Tsuji–Trost deallylation, enabling turn-on fluorescence sensing of carbon monoxide (CO) with high selectivity and sensitivity that unmodified fluorescein cannot achieve [1]. Second, the allyl groups alter the photophysical landscape of the molecule, conferring distinct lasing efficiency and stability profiles relative to the parent fluorescein or halogenated derivatives like eosin [2]. Attempting to substitute with a generic fluorescein or an allyl-ester analog will either abolish the detection mechanism entirely or introduce confounding esterase interference in biological systems [3].

Quantitative Performance Differentiation of Allylfluorescein Against Closest Analogs


Superior Amplified Spontaneous Emission (ASE) Efficiency Over Parent Fluorescein for Laser Dye Selection

In a direct head-to-head comparison under identical pump conditions, diallyl-fluorescein (allyl 2-(6-(allyloxy)-3-oxo-3H-xanthen-9-yl) benzoate) exhibited a 26% higher ASE efficiency than the parent fluorescein dye [1]. This enhancement is critical for applications requiring higher lasing output or lower pump energy thresholds.

Laser Dye Amplified Spontaneous Emission Photophysics

Ultra-Sensitive Carbon Monoxide (CO) Detection with Single-Digit ppb Limits

Two allyl fluorescein ether probes achieved detection limits for CO of 46 nM (~1.3 ppb) and 29 nM (~0.8 ppb) based on a signal-to-noise ratio (S/N) of 3 in the presence of PdCl2 [1]. A related allyl-fluorescein-based system demonstrated a detection limit as low as 37 nM with a linear range of 0-30 μM [2]. These sub-50 nM limits are notably lower than the 78 nM limit reported for a comparable allyl-ether coumarin probe (Cou-CO) [3] and significantly outperform many conventional detection methods.

Carbon Monoxide Sensing Fluorescent Probe Bioimaging

Superior Fluorescence Quantum Yield Compared to Halogenated Eosin Analog

In a direct comparative study of spectroscopic and photochemical properties, allyloxyfluorescein demonstrated a superior fluorescence quantum yield compared to its direct structural analog, allyloxyeosin, while maintaining equivalent photostability [1]. The allyloxy modification on the fluorescein core preserves a higher emissive efficiency than the same modification on the eosin (halogenated) scaffold.

Fluorescence Quantum Yield Photochemistry Polymerizable Dye

Intrinsic Resistance to Esterase Interference: Allyl Ether vs. Allyl Ester Probes for Biological CO Imaging

Unlike allyl ester-based CO probes, which are susceptible to hydrolysis by esterases present in fetal bovine serum (FBS) – a standard component of cell culture media – allyl ether-based probes remain stable and functional [1]. The hydrolysis of the ester linkage interferes with the Pd0-mediated Tsuji-Trost reaction, compromising the probe's performance in cellular imaging. Allyl ether probes, such as those derived from allylfluorescein, circumvent this limitation, ensuring reliable intracellular CO detection without background signal from enzymatic degradation [2].

Biological Stability Esterase Interference CO Probe

High-Value Application Scenarios Where Allylfluorescein's Differential Performance Drives Selection


High-Sensitivity Carbon Monoxide Bioimaging in Live Cells and Tissues

Leveraging its sub-50 nM detection limit and esterase-resistant allyl ether chemistry, allylfluorescein-based probes are the preferred choice for real-time, non-invasive monitoring of endogenous CO production in living cells, tissue slices, or whole organisms. The high selectivity over reactive oxygen/nitrogen species ensures accurate signal localization, supporting research into CO's role as a gasotransmitter in inflammation, vascular biology, and neuroprotection [1].

High-Efficiency Laser Dye for Mirrorless Lasing and Photonic Devices

The diallyl-fluorescein derivative, with its 26% higher ASE efficiency compared to parent fluorescein, is the superior active medium for constructing mirrorless lasers, optical amplifiers, and other photonic devices where amplified spontaneous emission is the primary gain mechanism. The enhanced efficiency reduces the pump energy required for lasing, making it a more power-efficient and cost-effective component [2].

Synthesis of Polymerizable Fluorescent Monomers for Functional Materials

The two allyl groups in allyloxyfluorescein enable its incorporation as a crosslinking fluorescent monomer into polymer backbones (e.g., via copolymerization with methyl methacrylate). This yields fluorescent polymers with covalently bound, non-leaching fluorophores for applications in solid-state sensing, light-converting coatings, or advanced optical materials. The brighter quantum yield of allyloxyfluorescein over allyloxyeosin makes it the preferred choice for maximizing polymer brightness [3].

DNA Sequencing by Synthesis (SBS) with Photocleavable Fluorescent Nucleotides

The 3'-O-allyl modification is a key structural element in reversible terminator nucleotides used in next-generation DNA sequencing by synthesis (SBS). Allylfluorescein and related allyl-modified fluorophores serve as the cleavable fluorescent label. The allyl group is efficiently removed via a mild, aqueous-phase Pd-catalyzed reaction to regenerate the free 3'-OH group, enabling stepwise, high-accuracy base calling [4].

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